N-Acetylcilastatin
Description
N-Acetylcilastatin is a derivative of cilastatin, a well-known dehydropeptidase inhibitor used clinically to prevent renal metabolism of carbapenem antibiotics like imipenem . While cilastatin itself inhibits renal dipeptidase, its acetylated form, this compound, is hypothesized to exhibit altered pharmacokinetic properties, such as enhanced metabolic stability or reduced renal toxicity.
Properties
CAS No. |
94388-32-6 |
|---|---|
Molecular Formula |
C18H28N2O6S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(Z)-7-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C18H28N2O6S/c1-11(21)19-14(17(25)26)10-27-8-6-4-5-7-13(16(23)24)20-15(22)12-9-18(12,2)3/h7,12,14H,4-6,8-10H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/b13-7-/t12-,14-/m1/s1 |
InChI Key |
SEQPPJZLZIXXRN-FZKSUDTASA-N |
SMILES |
CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@H](CSCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCCCC=C(C(=O)O)NC(=O)C1CC1(C)C)C(=O)O |
Synonyms |
N-acetylcilastatin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-Acetylcilastatin belongs to a class of N-acylated compounds, which include:
- N-Acetylcysteine derivatives (e.g., compounds 2a–e, 3a–e): Synthesized via multi-step reactions involving DIEA, Fmoc-Cys(OH), and HOBt, these derivatives are designed to enhance bioavailability or stability compared to parent compounds .
- N-Acetylcaprolactam : A cyclic amide with applications in polymer synthesis. Its IR spectral data are documented, though detailed pharmacological studies are absent .
- N,N-Diethylacetamide : A solvent with established safety profiles, classified as harmful if swallowed or via dermal exposure (H302, H312) .
Pharmacokinetic and Functional Properties
- Reactivity : Unlike Agelastatin A (a marine alkaloid), which undergoes N-alkylation to modulate its bioactivity , this compound’s acetylation may reduce enzymatic degradation. This contrasts with cilastatin, which is rapidly metabolized without such modifications.
- Synthesis Complexity : N-Acetylcysteine derivatives require rigorous conditions (e.g., EDCI coupling, HATU-mediated reactions) , whereas this compound’s synthesis pathway remains unspecified in the evidence.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Primary Use/Activity | Safety Profile |
|---|---|---|---|---|
| This compound | Cilastatin derivative | Acetylated amine, carboxyl | Renal metabolism modulation | Not reported |
| N-Acetylcysteine | Thiol, acetylated | -SH, -COCH3 | Antioxidant, mucolytic | Generally safe (GRAS) |
| N,N-Diethylacetamide | Dialkylamide | -CON(C2H5)2 | Industrial solvent | Harmful (H302, H312) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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